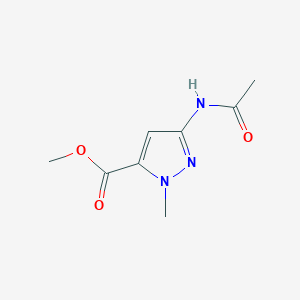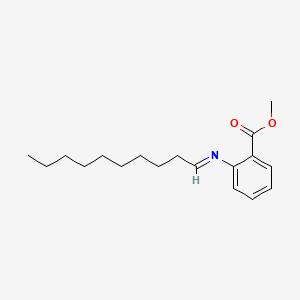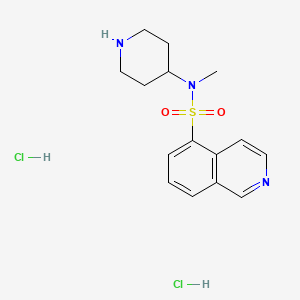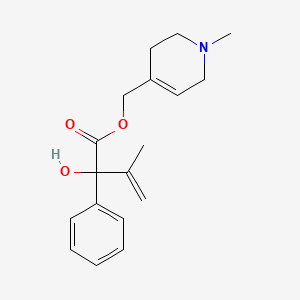
1,10-Dimethyl-decane-1,10-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula C12H30N2·2HCl. It is a derivative of decanediamine, characterized by the presence of two methyl groups attached to the decane backbone and two amine groups at the terminal positions. This compound is typically found as a white crystalline solid and is soluble in water and ethanol.
準備方法
Synthetic Routes and Reaction Conditions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through a multi-step process starting from decane. The primary synthetic route involves the following steps:
Nitration: Decane is nitrated to form 1,10-dinitrodecane.
Reduction: The dinitro compound is then reduced to 1,10-diaminodecane using hydrogen gas in the presence of a catalyst such as Raney nickel.
Methylation: The diamine is methylated using methyl iodide to form 1,10-dimethyl-decane-1,10-diamine.
Formation of Dihydrochloride: The final step involves the reaction of the dimethyl diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Parent amine
Substitution: Various alkylated derivatives
科学的研究の応用
1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
類似化合物との比較
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be compared with other similar compounds such as:
1,10-Decanediamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,12-Dodecanediamine: Has a longer carbon chain, affecting its physical properties and applications.
1,10-Diaminodecane: The parent compound without methylation, used in similar applications but with different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
63977-31-1 |
|---|---|
分子式 |
C12H30Cl2N2 |
分子量 |
273.28 g/mol |
IUPAC名 |
8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H |
InChIキー |
RDZLCHSRQAXDLG-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



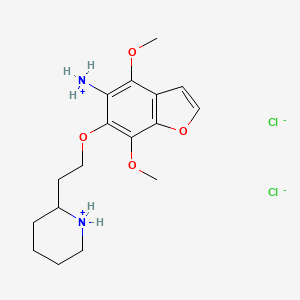
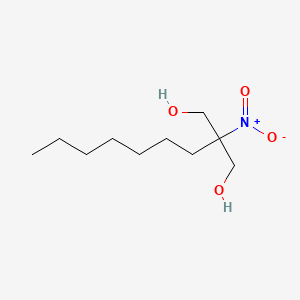

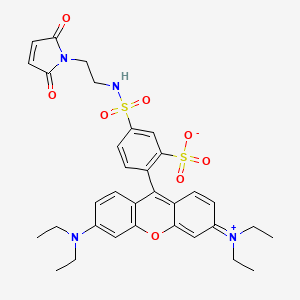
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)


![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

